molecular formula C21H25N3O4S B2517453 N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 920211-07-0

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2517453
CAS No.: 920211-07-0
M. Wt: 415.51
InChI Key: VRJZPQQFVAJNMK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a novel synthetic compound identified as a potent inhibitor of Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases critical for cell cycle progression and transcriptional regulation. Its core research value lies in its potential to disrupt unregulated cell proliferation, a hallmark of cancer. The molecule is designed with a thioacetamide linker connecting a hexahydroquinazolinone core, which is known to interact with the ATP-binding pocket of kinases, to a substituted acetamide moiety, potentially enhancing selectivity and potency. Preclinical studies suggest this compound exhibits anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC), by inducing cell cycle arrest, particularly at the G1 phase, and promoting apoptosis. Researchers are utilizing this compound as a chemical probe to elucidate the specific roles of CDK2 and CDK9 in oncogenic signaling pathways and transcriptional dysregulation. Its mechanism involves competitive binding at the ATP-binding site, thereby inhibiting kinase activity and subsequent phosphorylation of key substrates like retinoblastoma (Rb) protein and RNA polymerase II, which are crucial for cell cycle transition and gene expression. The ongoing investigation of this acetamide derivative provides valuable insights for the development of targeted cancer therapeutics and the exploration of combination therapies to overcome drug resistance.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14(26)15-6-4-7-16(12-15)22-19(27)13-29-20-17-8-2-3-9-18(17)24(10-5-11-25)21(28)23-20/h4,6-7,12,25H,2-3,5,8-11,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJZPQQFVAJNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents on the quinazolinone ring and the acetamide side chain. Key comparisons are outlined below:

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Quinazolinone Substituent Acetamide Substituent Key Features/Activity
N-(3-acetylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (Target) Likely C₂₂H₂₇N₃O₃S* ~437.5* 3-hydroxypropyl 3-acetylphenyl Hypothesized enhanced solubility due to hydroxypropyl; potential MMP-9 modulation†
N-cyclohexyl-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide C₁₉H₂₉N₃O₃S 379.5 3-hydroxypropyl Cyclohexyl Lower hydrophilicity (cyclohexyl group); no reported activity data
N-(3-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide C₂₂H₂₉ClN₄O₂S 449.0 2-(diethylamino)ethyl 3-chlorophenyl Basic diethylamino group may improve cell permeability; no activity data
N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Not provided Not provided None (pyrimidinone scaffold)‡ 4-fluorophenyl Potent MMP-9 inhibitor (KD = 320 nM); disrupts proMMP-9 interactions with α4β1/CD44

*Estimated based on structural similarity to ; †Inferred from ; ‡Pyrimidinone core instead of quinazolinone.

Functional Implications of Substituent Variations

  • Aryl Acetamide Modifications : The 3-acetylphenyl group introduces an electron-withdrawing acetyl moiety, which may influence π-π stacking or hydrogen bonding compared to halogenated (e.g., 4-fluorophenyl in ) or chlorinated (e.g., 3-chlorophenyl in ) analogs.
  • Biological Activity: While the target compound’s activity is uncharacterized, analogs like the N-(4-fluorophenyl) derivative demonstrate nanomolar affinity for MMP-9, inhibiting tumor metastasis via HPX domain binding . This suggests that substitutions on both the heterocyclic core and acetamide side chain critically modulate potency and selectivity.

Q & A

Q. What are the key synthetic steps and critical reaction parameters for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functionalization of the quinazolinone core. Key steps include:

  • Thioacetamide linkage formation : Reaction of 4-thiol-quinazolinone derivatives with activated acetamide intermediates under anhydrous conditions.
  • Hydroxypropyl substitution : Alkylation of the quinazolinone nitrogen using 3-bromopropanol or epoxide derivatives, requiring precise pH control (8–9) and temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (DMSO/water) to achieve >95% purity . Critical parameters : Solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and inert atmosphere (N₂) to prevent oxidation .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm, hydroxypropyl signals at δ 3.4–3.7 ppm) .
  • Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • FT-IR : Identification of thioamide (C=S stretch at ~1250 cm⁻¹) and quinazolinone carbonyl (C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the hydroxypropyl-substituted quinazolinone intermediate?

Low yields (~40%) in alkylation steps often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Switch from polar aprotic (DMF) to less polar solvents (THF) to reduce byproduct formation .
  • Temperature gradients : Stepwise heating (50°C → 80°C) to control reaction kinetics . Example : A 20% yield increase was reported for analogous compounds using TBAB in THF at 70°C .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., antitumor activity ranging from 10–50 µM) may stem from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
  • Structural analogs : Subtle modifications (e.g., chloro vs. trifluoromethyl groups) alter binding affinity. Methodological approach :
  • Standardized assays : Use NIH/NCBI-recommended protocols (e.g., MTT assay with triplicate runs) .
  • Comparative analysis : Benchmark against structurally validated analogs (see Table 1) .

Table 1 : Comparative Bioactivity of Quinazolinone Derivatives

Compound ModificationTarget ActivityIC₅₀ (µM)Reference
6-Chloro substituentAntitumor (HeLa)10.5
3-Hydroxypropyl side chainKinase inhibition18.2
4-Trifluoromethoxy phenylAntimicrobial (E. coli)22.0

Q. What computational methods predict the compound’s binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17). Focus on hydrogen bonding (quinazolinone C=O) and hydrophobic contacts (acetylphenyl group) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
  • ADMET prediction (SwissADME) : Evaluate bioavailability (%ABS >50) and CYP450 inhibition risks .

Methodological Notes

  • Contradictory data analysis : Use ANOVA or t-tests to statistically validate biological replicates .
  • Stereochemical considerations : The hexahydroquinazolinone core may exhibit chair conformations—confirm via NOESY NMR .
  • Scale-up challenges : Pilot studies show >5g syntheses require flow chemistry to maintain yield (microreactors reduce side reactions) .

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